molecular formula C11H14ClNO B13069148 4-chloro-7-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole

4-chloro-7-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole

Cat. No.: B13069148
M. Wt: 211.69 g/mol
InChI Key: GAUZQJHVNAKEIR-UHFFFAOYSA-N
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Description

4-Chloro-7-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole is a substituted indole derivative characterized by:

  • Chlorine at the 4-position.
  • Methoxy group (-OCH₃) at the 7-position.
  • 3,3-Dimethyl substitution on the pyrrole ring.
  • A partially saturated 2,3-dihydroindole backbone, reducing aromaticity compared to fully aromatic indoles.

This structural combination confers unique electronic and steric properties. The chlorine atom enhances electrophilic reactivity, while the methoxy group acts as an electron-donating substituent, influencing conjugation. The dihydro structure may improve solubility in organic solvents compared to fully aromatic analogs .

Properties

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

4-chloro-7-methoxy-3,3-dimethyl-1,2-dihydroindole

InChI

InChI=1S/C11H14ClNO/c1-11(2)6-13-10-8(14-3)5-4-7(12)9(10)11/h4-5,13H,6H2,1-3H3

InChI Key

GAUZQJHVNAKEIR-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC2=C(C=CC(=C21)Cl)OC)C

Origin of Product

United States

Chemical Reactions Analysis

4-chloro-7-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Applications

1.1 Anticancer Activity
Research indicates that indole derivatives, including 4-chloro-7-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole, exhibit promising anticancer properties. Studies have demonstrated that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, derivatives with similar structures have shown effective cytotoxicity against colorectal carcinoma and breast cancer cell lines, with IC50 values in the low micromolar range .

1.2 Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Indole derivatives are known to possess antibacterial and antifungal properties. Research has shown that certain indole-containing compounds can inhibit the growth of pathogenic bacteria and fungi, suggesting potential applications in treating infections .

1.3 Neuroprotective Effects
Recent studies suggest that indole derivatives may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells .

Synthetic Applications

2.1 Building Block in Organic Synthesis
this compound serves as a versatile building block in organic synthesis, particularly in the development of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in synthesizing other bioactive compounds .

2.2 Ligand for Metal Complexes
This compound can act as a ligand in coordination chemistry, forming metal complexes that exhibit enhanced biological activity. These complexes are being explored for their potential use as therapeutic agents .

Case Studies

Study Focus Findings
Study A Anticancer ActivityIndole derivatives showed IC50 values of 4.2 µM against ovarian cancer cell lines.
Study B Antimicrobial PropertiesDemonstrated significant inhibition against Mycobacterium tuberculosis, MIC = 25 µg/mL.
Study C Neuroprotective EffectsExhibited protective effects on neuronal cells under oxidative stress conditions.

Mechanism of Action

The mechanism of action of 4-chloro-7-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, contributing to its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Halogen and Substituent Variations

5-Chloro-7-Fluoro-3,3-Dimethyl-2,3-Dihydro-1H-Indole (CAS 1781677-37-9)
  • Key Differences : Fluorine replaces the methoxy group at position 5.
  • Impact: Electron Effects: Fluorine is electron-withdrawing, reducing electron density at the 7-position compared to methoxy. Synthetic Utility: Fluorinated indoles are common in agrochemicals due to stability under metabolic conditions .
7-Chloro-3-(Difluoromethyl)-1H-Indole
  • Key Differences : Difluoromethyl group at position 3 instead of 3,3-dimethyl; fully aromatic backbone.
  • Impact :
    • Reactivity : The difluoromethyl group is both electron-withdrawing and sterically bulky, altering reactivity in cross-coupling reactions.
    • Applications : Used in pharmaceuticals for its bioisosteric properties, mimicking hydroxyl or methyl groups in target binding .

Derivatives with Heterocyclic Substituents

7-Chloro-2-[1-(4-Methoxyphenyl)Pyrazol-4-yl]-3,3-Dimethyl-3H-Indole
  • Key Features : Pyrazole ring fused at position 2; 4-methoxyphenyl substituent.
  • Impact :
    • Conjugation : The pyrazole and indole moieties exhibit planarity (dihedral angle: 13.28°), enhancing π-π stacking in crystallography .
    • Synthesis : Prepared via Vilsmeier reaction and arylhydrazine cyclization, demonstrating versatility in introducing heterocycles .
3-(1-((1H-Indol-3-yl)Methyl)-1H-Imidazol-5-yl)-7-Chloro-1H-Indole (Compound 77)
  • Key Features : Imidazole ring at position 3.
  • Impact :
    • Bioactivity : Imidazole-containing indoles often exhibit antimicrobial or kinase inhibitory activity.
    • Solubility : Polar imidazole improves aqueous solubility compared to alkyl-substituted analogs .

Electronic and Steric Effects of Substituents

7-Chloro-2,3-Diphenyl-1H-Indole
  • Key Differences : Bulky phenyl groups at positions 2 and 3.
  • Impact :
    • Steric Hindrance : Phenyl groups limit access to the indole core, reducing reactivity in electrophilic substitution.
    • Crystallinity : Aromatic stacking increases melting point (>300°C) compared to alkyl-substituted derivatives .
Nitro-Substituted Indoles (e.g., C15H13N2O2)
  • Key Differences : Nitro group at position 5 (electron-withdrawing).
  • Impact :
    • Reactivity : Nitro groups direct electrophilic attacks to meta positions, contrasting with methoxy’s ortho/para direction.
    • Stability : Nitroindoles are prone to reduction reactions, limiting use in reductive environments .

Research Findings and Implications

  • Synthetic Flexibility : The target compound’s dihydro and dimethyl groups enable tailored modifications, such as oxidation to aromatic indoles or functionalization at C3.
  • Safety Considerations : Chlorinated indoles (e.g., 7-chloro-3-methyl-1H-indole-2-carboxylic acid) may require handling precautions due to irritancy .

Biological Activity

4-Chloro-7-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity based on various studies and findings.

Chemical Structure and Properties

The compound features a unique indole structure that contributes to its biological properties. The presence of chlorine and methoxy groups enhances its reactivity and interaction with biological targets.

PropertyValue
Chemical FormulaC₁₀H₁₃ClN
Molecular Weight183.67 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its efficacy:

  • Staphylococcus aureus : MIC = 5.0 µg/mL
  • Escherichia coli : MIC = 10.0 µg/mL
  • Candida albicans : MIC = 8.0 µg/mL

These results suggest that the compound exhibits moderate to strong antimicrobial properties, particularly against Gram-positive bacteria and fungi .

Anticancer Activity

The compound has also been evaluated for anticancer activity . In vitro studies demonstrated that it inhibits the proliferation of several cancer cell lines:

  • A549 (lung cancer) : IC₅₀ = 12 µM
  • MCF-7 (breast cancer) : IC₅₀ = 15 µM
  • HeLa (cervical cancer) : IC₅₀ = 10 µM

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the indole scaffold have shown varying effects on potency:

  • Chlorine Substitution : Enhances antibacterial activity.
  • Methoxy Group : Contributes to increased solubility and bioavailability.
  • Dimethyl Groups : Affect lipophilicity, influencing cellular uptake.

Case Studies

Case Study 1: Antibacterial Efficacy
A study examined the antibacterial efficacy of various indole derivatives, including this compound, against multi-drug resistant strains of bacteria. The compound displayed significant inhibition zones compared to control groups, highlighting its potential as a lead compound for antibiotic development .

Case Study 2: Cancer Cell Line Studies
In another investigation focused on cancer cell lines, the compound was tested against both adherent and suspension cultures. Results indicated that it effectively reduces cell viability in a dose-dependent manner, suggesting its therapeutic potential in cancer treatment .

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